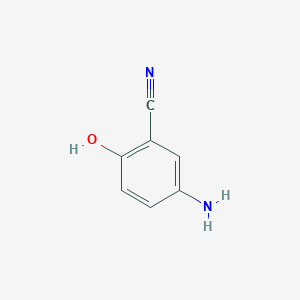

5-Amino-2-hydroxybenzonitrile

説明

Significance and Research Context

5-Amino-2-hydroxybenzonitrile is an aromatic organic compound characterized by a benzene (B151609) ring substituted with an amino (-NH2), a hydroxyl (-OH), and a nitrile (-C≡N) group. This trifunctional structure makes it a versatile chemical intermediate and a valuable building block in organic synthesis. The presence of these specific functional groups allows for a wide range of chemical reactions, including nucleophilic substitutions and coupling reactions, enabling the construction of more complex molecules. chemchart.com

The compound typically appears as a solid at room temperature and is soluble in polar solvents. chemchart.com Its importance is underscored by its role as a precursor in the synthesis of various high-value chemicals. Patents and market analyses indicate its use as a key intermediate in the production of specialty chemicals, including those for crop protection agents and other functional materials. acs.org The strategic placement of the functional groups on the benzene ring provides a scaffold that is frequently explored in the development of novel compounds.

Overview of Primary Research Areas

Academic and industrial research involving this compound and its structural analogs primarily focuses on two key areas:

Intermediate for Organic Synthesis: The compound's most significant role is as a precursor for more complex molecules. A common synthetic route to obtain this compound involves the chemical reduction of 2-hydroxy-5-nitrobenzonitrile, where a nitro group is converted into the amino group. chemicalbook.comtandfonline.com This highlights its position within a well-established synthetic pathway for producing substituted anilines, which are crucial in medicinal chemistry and materials science. Its derivatives are investigated for various applications, underscoring the compound's utility as a versatile molecular scaffold. rsc.org

Polymer and Materials Chemistry: While direct research on the polymerization of this compound is specialized, extensive studies on its parent structure, 2-hydroxybenzonitrile (B42573), demonstrate the potential of this chemical class in materials science. For instance, 2-hydroxybenzonitrile is used in multicomponent polymerizations to create functional polymers like iminocoumarin-containing poly(N-sulfonylimine)s. acs.org These polymers exhibit unique properties, such as fluorescence, making them suitable for applications like the sensitive and selective detection of metal ions. acs.org Furthermore, other hydroxybenzonitrile homologs are used to create high-performance polymers and enhance the properties of materials like cyanate (B1221674) ester resins, which are used in applications requiring high thermal stability. researchgate.netchemimpex.com

Chemical and Physical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₆N₂O | chemchart.comnih.gov |

| Molecular Weight | 134.14 g/mol | americanelements.com |

| CAS Number | 67608-58-6 / 87029-84-3 | chemchart.com |

| Physical Form | Solid | |

| Canonical SMILES | C1=CC(=C(C=C1N)C#N)O | |

| InChI Key | CKAOIPFLGXRQSV-UHFFFAOYSA-N |

Detailed Research Findings

The synthetic utility of this compound is rooted in the reactivity of its functional groups. Research on related hydroxybenzonitriles shows they serve as key intermediates in synthesizing a variety of compounds, from pharmaceuticals to specialty polymers. chemimpex.com For example, the nitration of the precursor 2-hydroxybenzonitrile is a key step in producing nitro-substituted intermediates, which can then be reduced to their amino counterparts, such as this compound. tandfonline.com

A significant finding in the broader field of materials science is the use of 2-hydroxybenzonitrile in advanced polymerization techniques. Multicomponent polymerizations involving diynes, disulfonyl azides, and 2-hydroxybenzonitrile have been shown to produce complex, high-molecular-weight polymers with unique functionalities. acs.org These reactions are highly efficient and produce polymers that can be used in sensory applications. acs.org This line of research opens up potential applications for other substituted hydroxybenzonitriles, including the 5-amino derivative, in the creation of novel, functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOIPFLGXRQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986970 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-58-6 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 5-Amino-2-hydroxybenzonitrile

The preparation of this compound can be achieved through several synthetic pathways, ranging from traditional multi-step processes to more modern, environmentally conscious methods.

Traditional Synthetic Approaches

A predominant and well-established method for synthesizing this compound involves the reduction of a nitro-substituted precursor. The most common route starts with 2-hydroxy-4-nitrobenzonitrile. chemicalbook.com This starting material undergoes a chemical reduction to convert the nitro group (-NO₂) into the primary amine (-NH₂), yielding the final product.

Another documented traditional approach begins with 2-fluoro-5-nitrobenzonitrile. In this method, the nitro group is reduced to an amino group, typically using a reducing agent like stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethyl acetate. The fluorine atom is subsequently displaced by a hydroxyl group in a nucleophilic aromatic substitution reaction to yield this compound.

A summary of a typical reduction reaction is presented below:

| Starting Material | Reagent | Solvent | Product | Yield |

| 2-Hydroxy-4-nitrobenzonitrile | Palladium on carbon (10%), Hydrogen | Ethanol | This compound | 100% |

Advanced and Green Chemistry Techniques for Synthesis

In line with the principles of green chemistry, newer methods focus on improving the efficiency and environmental footprint of the synthesis. These advanced techniques often involve catalytic processes and the use of less hazardous materials.

Catalytic hydrogenation, as mentioned above, is considered a green technique due to its high atom economy, producing only water as a byproduct when using hydrogen gas. chemicalbook.com The use of highly efficient and recyclable catalysts, such as nanoparticles, can further enhance the sustainability of this process. For instance, magnetic nanoparticles (e.g., Fe₃O₄-based) can be employed as catalyst supports, allowing for easy separation and reuse of the catalyst via an external magnetic field, which simplifies the purification process and reduces waste. nih.gov

Microwave-assisted synthesis represents another advanced approach. Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions by minimizing the formation of byproducts compared to conventional heating methods. nih.gov The synthesis of various benzonitrile (B105546) derivatives has benefited from this technology, suggesting its applicability to the reduction of 2-hydroxy-4-nitrobenzonitrile.

Derivatization Strategies and Analogue Synthesis

The true synthetic utility of this compound lies in the reactivity of its three functional groups, which allows for extensive derivatization and the construction of complex molecular architectures.

Formation of Heterocyclic Compounds (e.g., Benzofurans, Pyrimidines, Isoxazoles, Pyrazoles, Quinolinones, Triazoles)

The functional groups of this compound serve as ideal anchor points for cyclization reactions to form a wide variety of heterocyclic compounds.

Benzofurans: The phenolic hydroxyl group is key to forming the benzofuran (B130515) ring. A common method involves the reaction of 2-hydroxybenzonitriles with α-halo ketones, such as phenacyl bromides, in the presence of a base. researchgate.net The hydroxyl group first acts as a nucleophile to displace the bromide, forming an ether intermediate, which then undergoes an intramolecular cyclization involving the nitrile group to form a 3-aminobenzofuran derivative. researchgate.netmdpi.com

Pyrimidines: The amino group and the nitrile can participate in reactions to form pyrimidine (B1678525) rings. For instance, condensation reactions with amidine-containing substrates are a common route to pyrimidines. semanticscholar.org Another approach involves reacting the aminobenzonitrile with compounds like 2-[bis(methylthio)methylene]malononitrile in the presence of a base to build the substituted pyrimidine skeleton. sciencepublishinggroup.com

Isoxazoles: While direct cyclization is less common, this compound can be a precursor to intermediates for isoxazole (B147169) synthesis. For example, the nitrile group can be hydrolyzed to a carboxylic acid and then converted into a β-ketonitrile. The resulting β-ketonitrile can then react with hydroxylamine (B1172632) to form the isoxazole ring. nih.gov Alternatively, [2+3] cycloaddition reactions of nitrile oxides (which can be generated from related aldoximes) with alkynes is a powerful method for constructing the isoxazole core. nih.gov

Pyrazoles: Pyrazole derivatives can be synthesized through the reaction of a hydrazine (B178648) with a molecule containing two electrophilic centers. Starting from this compound, one could envision a transformation into a β-ketonitrile derivative, which can then be cyclized with various hydrazines to yield substituted 5-aminopyrazoles. nih.govbeilstein-journals.org A highly efficient, often green, three-component reaction involves an aldehyde, malononitrile (B47326), and a hydrazine, which can be adapted to produce complex pyrazole-carbonitriles. nih.govfrontiersin.org

Quinolinones and Quinolines: The amino group is crucial for the synthesis of quinoline-based structures. A transition-metal-free, base-promoted reaction of 2-aminobenzonitriles with ynones (alkynyl ketones) can proceed via an aza-Michael addition followed by intramolecular annulation to afford multisubstituted 4-aminoquinolines. sciencepublishinggroup.com Quinolone structures have also been synthesized from 2-alkenyl-anilines through a 6π-electron cyclization process. rsc.org

Triazoles: The nitrile group is a direct participant in the formation of triazoles. One of the most efficient methods is the [3+2] cycloaddition between an azide (B81097) and a nitrile. mdpi.com For example, the Dimroth reaction, involving organic azides and nitriles with an active methylene (B1212753) group, is a classic route to 5-amino-1,2,3-triazoles. nih.gov Modern variations include palladium-catalyzed cross-coupling reactions to further functionalize the resulting triazole ring. mdpi.com

| Heterocycle | Key Functional Group(s) | Typical Reagents/Reaction Type |

| Benzofuran | -OH, -CN | α-Halo ketones (e.g., phenacyl bromide), Base |

| Pyrimidine | -NH₂, -CN | Amidines, Malononitrile derivatives |

| Isoxazole | -CN (as precursor) | Hydroxylamine, 1,3-Dicarbonyl compounds |

| Pyrazole | -CN (as precursor) | Hydrazines, β-Ketonitriles |

| Quinoline (B57606) | -NH₂, -CN | Ynones, Base |

| Triazole | -CN | Organic azides, Diazo compounds |

Design and Synthesis of Schiff Base Ligands and Metal Complexes

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines (>C=N-). researchgate.net This reaction creates a new class of ligands where the azomethine nitrogen and the phenolic oxygen can act as coordination sites for metal ions.

The general synthesis involves refluxing an equimolar amount of this compound with a suitable aldehyde (e.g., salicylaldehyde, substituted benzaldehydes) in a solvent like ethanol. The resulting Schiff base ligand can then be complexed with various transition metal salts, such as those of copper(II), zinc(II), cobalt(II), and nickel(II), to form stable metal complexes. tandfonline.combohrium.comscirp.orgnih.gov The coordination often involves the phenolic oxygen, the imine nitrogen, and potentially other donor atoms from the aldehyde portion of the ligand, leading to bi- or tridentate chelation. scirp.org These complexes are of significant interest for their potential applications in catalysis and materials science. bohrium.com

Functionalization and Substitution Reactions

Beyond cyclization, the functional groups of this compound allow for a range of transformations to create diverse analogues. cymitquimica.com

Reactions of the Amino Group: The nucleophilic amino group can be readily acylated with acyl chlorides or anhydrides to form amides. smolecule.com It can also undergo alkylation reactions.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis, for example, by reacting it with alkyl halides in the presence of a base. It can also be esterified using acid chlorides. smolecule.com

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). smolecule.com

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strong activating groups, directing incoming electrophiles primarily to the ortho and para positions. This allows for reactions like halogenation (e.g., bromination) or nitration on the aromatic ring, enabling further functionalization. smolecule.com

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) Elucidation

The ¹H NMR spectrum of 5-Amino-2-hydroxybenzonitrile is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the three protons on the benzene (B151609) ring. Due to the substitution pattern (hydroxyl at C2, amino at C5, and nitrile at C1), these protons are chemically distinct and would exhibit specific splitting patterns based on their coupling with adjacent protons.

The proton at C3 would likely appear as a doublet, coupled to the proton at C4. The proton at C4 would be a doublet of doublets, being coupled to both the C3 and C6 protons. The C6 proton would appear as a doublet, coupled to the proton at C4. The signals for the labile protons of the hydroxyl (-OH) and amino (-NH₂) groups would typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Predicted values based on standard additive models and analysis of similar structures. Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Doublet (d) | ~8.5 Hz |

| H-4 | ~6.6 - 6.8 | Doublet of Doublets (dd) | ~8.5, 2.5 Hz |

| H-6 | ~7.1 - 7.3 | Doublet (d) | ~2.5 Hz |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

| -OH | ~9.5 - 10.5 | Broad Singlet (br s) | N/A |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom. The chemical shifts are heavily influenced by the nature of the substituents. The carbon atom of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The carbons bonded to the electron-donating hydroxyl and amino groups (C2 and C5) would be shifted upfield compared to the unsubstituted benzene, while the carbon attached to the electron-withdrawing nitrile group (C1) would be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on standard additive models and analysis of similar structures. Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~102 - 106 |

| C2 | ~150 - 154 |

| C3 | ~118 - 122 |

| C4 | ~115 - 119 |

| C5 | ~140 - 144 |

| C6 | ~123 - 127 |

| -C≡N | ~119 - 121 |

Advanced NMR Techniques (e.g., ¹⁵N CP/MAS NMR, ¹H-¹H ROESY NMR)

Advanced NMR techniques can provide deeper structural and conformational insights. For instance, ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR could be used to study the nitrogen environments of the amino and nitrile groups in the solid state. This would be particularly useful for analyzing intermolecular interactions, such as hydrogen bonding involving the amino group.

Two-dimensional techniques like ¹H-¹H Rotating Frame Overhauser Effect Spectroscopy (ROESY) could elucidate the spatial proximity between protons. This would be valuable for confirming through-space interactions between the -OH or -NH₂ protons and the aromatic protons on the ring, helping to define the molecule's preferred conformation in solution. However, a review of available scientific literature indicates that specific research applying these advanced NMR techniques to this compound has not been published.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy Applications

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum is expected to be dominated by strong, characteristic absorption bands. The nitrile (C≡N) stretch typically appears as a sharp, intense band. The hydroxyl (O-H) and amino (N-H) groups exhibit stretching vibrations in the high-frequency region. The O-H stretch is usually a broad band due to hydrogen bonding, while the primary amine gives rise to two distinct bands for its symmetric and asymmetric stretches. The aromatic ring itself produces characteristic C-H stretching and C=C bending vibrations.

Analysis of the closely related compound 5-amino-2-hydroxybenzoic acid provides a useful comparison for these expected vibrational modes. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound (Values based on standard correlation charts and comparative analysis of related compounds)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | -NH₂ | ~3450 - 3500 | Medium-Strong |

| N-H Stretch (symmetric) | -NH₂ | ~3350 - 3400 | Medium-Strong |

| O-H Stretch | -OH | ~3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Ar-H | ~3000 - 3100 | Medium-Weak |

| C≡N Stretch | -CN | ~2220 - 2240 | Strong, Sharp |

| C=C Aromatic Stretch | Benzene Ring | ~1500 - 1620 | Medium-Strong |

| N-H Bend (scissoring) | -NH₂ | ~1590 - 1650 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like -OH and -NH₂ often give strong signals in IR, non-polar or symmetric bonds tend to be more intense in Raman spectra. For this compound, the C≡N stretch is expected to be a prominent feature in both IR and Raman spectra. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, typically yield a very strong and sharp signal in the Raman spectrum, providing an excellent diagnostic marker. Comparative studies on similar molecules like 5-amino-2-hydroxybenzoic acid confirm that vibrational modes related to the benzene ring are clearly resolved in Raman spectra. researchgate.net

Table 4: Key FT-Raman Vibrational Frequencies for this compound (Values based on standard correlation charts and comparative analysis of related compounds)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | ~3000 - 3100 | Strong |

| C≡N Stretch | -CN | ~2220 - 2240 | Strong |

| C=C Aromatic Stretch | Benzene Ring | ~1550 - 1620 | Strong |

| Aromatic Ring Breathing | Benzene Ring | ~990 - 1010 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. This technique differentiates between compounds that may have the same nominal mass but differ in their elemental composition. For this compound (C₇H₆N₂O), HRMS can verify its elemental makeup by measuring the mass of its ions with high precision, typically in the positive ion mode [M+H]⁺. rsc.org

In research involving derivatives of benzonitriles, HRMS is routinely used to confirm the successful synthesis of target molecules. clockss.org For instance, in studies where 2-aminobenzonitriles are used as starting materials, HRMS data confirms the structure of the resulting products by matching the experimentally measured exact mass to the theoretically calculated mass. clockss.org While specific experimental HRMS data for the parent compound this compound is not detailed in the available literature, its theoretical monoisotopic mass serves as the benchmark for such analyses. Liquid chromatography combined with HRMS (LC-HRMS) is a powerful tool for analyzing metabolites of complex molecules, showcasing the technique's utility in identifying related cyanophenol structures in various matrices. researchgate.netunivpm.it

| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₆N₂O | [M+H]⁺ | 135.0553 |

| C₇H₆N₂O | [M-H]⁻ | 133.0407 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. researchgate.net For polar analytes like amino acids and their derivatives, which are often non-volatile, chemical derivatization is a necessary prerequisite for GC-MS analysis. nih.govsigmaaldrich.com This process involves converting polar functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in this compound, into less polar and more volatile moieties. sigmaaldrich.com

The typical GC-MS workflow involves:

Derivatization: The analyte is treated with a reagent (e.g., a silylating agent like MTBSTFA) to replace active hydrogens, making the compound suitable for gas chromatography. sigmaaldrich.com

Separation: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of the GC column. nih.gov

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for structural identification. mdpi.com

Although specific GC-MS studies targeting this compound are not prominent in the literature, the methodology is well-established for analyzing similar functionalized aromatic compounds and amino acids in various biological and chemical samples. nih.govchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) for Structure Confirmation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgamazonaws.com Molecules containing chromophores—parts of a molecule that absorb light—exhibit characteristic absorption spectra. libretexts.org

The structure of this compound contains a benzene ring, which is a natural chromophore, substituted with amino (-NH₂), hydroxyl (-OH), and cyano (-C≡N) groups. The amino and hydroxyl groups act as auxochromes, which can modify the absorption characteristics of the chromophore, typically shifting the maximum absorption wavelength (λmax) to longer wavelengths (a bathochromic shift) and increasing the absorption intensity.

The absorption of energy from UV or visible light results in electronic transitions. researchgate.net The primary transitions relevant for this compound involve promoting electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. matanginicollege.ac.in

| Transition Type | Description | Associated Orbitals |

|---|---|---|

| π → π | An electron from a π bonding orbital (present in the aromatic ring and C≡N group) is excited to an anti-bonding π orbital. These are typically high-intensity absorptions. matanginicollege.ac.in | HOMO → LUMO |

| n → π | An electron from a non-bonding orbital (lone pairs on the nitrogen of the amino group and the oxygen of the hydroxyl group) is promoted to an anti-bonding π orbital. These transitions are generally of lower intensity than π → π* transitions. researchgate.netmatanginicollege.ac.in | Non-bonding orbital → LUMO |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. drawellanalytical.com This technique provides detailed information about the crystal lattice, including unit cell dimensions, space group, and atomic positions, which together define the solid-state structure of a molecule. drawellanalytical.comresearchgate.net

The process involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are scattered by the electrons of the atoms in the crystal, and the resulting diffraction pattern of constructive interference is recorded. drawellanalytical.com Analysis of this pattern allows for the calculation of the electron density map of the crystal, from which the molecular structure can be elucidated.

While a specific crystal structure determination for this compound has not been reported in the searched crystallographic databases, data for closely related benzonitrile (B105546) derivatives exist. ugr.esugr.es For example, analysis of other substituted benzonitriles has revealed crystal systems such as monoclinic with a P2₁/c space group. An XRD study of this compound would provide invaluable data on its bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) in the solid state.

| Parameter | Description | Example Data (for illustrative purposes) |

|---|---|---|

| Crystal System | The symmetry system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Monoclinic researchgate.net |

| Space Group | The group describing the symmetry of the crystal structure. | P2₁/c researchgate.net |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.77 Å, b = 25.55 Å, c = 7.64 Å, β = 98.29° iucr.org |

| Volume (V) | The volume of the unit cell. | 1115.5 ų iucr.org |

| Z | The number of molecules per unit cell. | 4 iucr.org |

Note: The example data in this table is from a related bromo-substituted benzofuran (B130515) derivative and serves only to illustrate the type of information obtained from an XRD study. iucr.org It does not represent the actual data for this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized extensively to predict the properties of 5-Amino-2-hydroxybenzonitrile. By approximating the many-electron problem to a computationally more manageable one based on electron density, DFT methods, particularly with hybrid functionals like B3LYP, offer a balance of accuracy and computational cost. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations are performed to locate the minimum energy conformation of this compound. For molecules with rotatable bonds, such as the amino (-NH₂) and hydroxyl (-OH) groups, a conformational analysis is crucial to identify the global minimum on the potential energy surface. nih.goveurjchem.com

In the case of this compound, the planarity of the benzene (B151609) ring is a key feature. The orientations of the amino and hydroxyl substituents relative to the ring and to each other are of primary interest. Intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the amino group or the nitrile group can significantly influence the most stable conformation. researchgate.net Theoretical studies on similar substituted phenols and benzonitriles have shown that DFT calculations can predict bond lengths and angles with high accuracy, typically within a few percent of experimental values derived from techniques like X-ray crystallography. nih.gov

Below is a representative table of optimized geometrical parameters for a substituted benzonitrile (B105546), illustrating the type of data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-CN | 1.445 |

| C≡N | 1.158 | |

| C-OH | 1.360 | |

| C-NH₂ | 1.390 | |

| Bond Angle (°) | C-C-CN | 120.5 |

| C-C-OH | 121.0 | |

| C-C-NH₂ | 119.8 |

Vibrational Frequency Calculations and Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies correspond to the fundamental modes of vibration, which include stretching, bending, and torsional motions of the atoms. scirp.org

For this compound, characteristic vibrational modes include the O-H and N-H stretching vibrations, the C≡N nitrile stretch, and various aromatic C-C and C-H vibrations. Theoretical predictions, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, generally show good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed assignment of the experimental spectral bands to specific molecular motions. tandfonline.com

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | 3560 | O-H stretch |

| ν(N-H) asym | 3450 | 3465 | Asymmetric N-H stretch |

| ν(N-H) sym | 3360 | 3375 | Symmetric N-H stretch |

| ν(C≡N) | 2225 | 2230 | Nitrile stretch |

| ν(C-C) ring | 1610 | 1615 | Aromatic C-C stretch |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap suggests that the molecule is more reactive and can be more easily excited. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the electron-donating amino and hydroxyl groups. Conversely, the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the benzene ring. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a property that is vital for applications in nonlinear optics and electronics. nih.govresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. sphinxsai.com It transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. nih.gov

In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring (n → π* interactions). osti.gov It can also elucidate the strength of the intramolecular hydrogen bond by analyzing the interaction between the lone pair of the acceptor atom and the antibonding orbital of the donor X-H bond (n → σ*). The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their strength. researchgate.net

Topological Studies (AIM, LOL, ELF)

Topological analyses of the electron density, such as the Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL), provide profound insights into chemical bonding. researchgate.net These methods analyze the topology of the electron density and related scalar fields to characterize bond types, lone pairs, and atomic basins.

ELF and LOL are particularly useful for visualizing regions of high electron localization, which correspond to covalent bonds and lone pairs. For this compound, these analyses can map out the covalent framework, distinguish the C-C, C-N, C-O, C-H, N-H, and O-H bonds, and clearly show the lone pair regions on the nitrogen and oxygen atoms. This provides a detailed picture of the electron distribution and bonding beyond simple Lewis structures.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack).

Hyperpolarizability Calculations for Non-Linear Optical Properties

Theoretical calculations of hyperpolarizability are essential for evaluating the non-linear optical (NLO) properties of a molecule. Organic materials with significant NLO effects are of great interest for applications in photonics and optoelectronics, including optical data storage and communication. mdpi.com The NLO response of a molecule is related to its ability to alter the properties of light, which is governed by its molecular polarizability and hyperpolarizability when subjected to a strong electric field, such as that from a laser.

The primary computational method for determining these properties is Density Functional Theory (DFT). wiley.comsemanticscholar.org Calculations are typically performed using quantum chemistry software packages like Gaussian. mdpi.com The process involves optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP, often paired with a basis set like 6-311++G(d,p). ijcce.ac.irmdpi.com This basis set is chosen to provide a good balance between computational cost and accuracy for describing the electronic structure of the molecule.

Once the geometry is optimized, key NLO-related parameters are calculated. These include the electric dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). ijcce.ac.ir The values for these parameters are often reported in atomic units (a.u.) and then converted to electrostatic units (esu) for easier comparison with experimental data and reference materials. mdpi.com For instance, urea (B33335) is a standard reference compound used for comparing the NLO properties of new organic molecules. mdpi.com The magnitude of the first-order hyperpolarizability (β) is a direct indicator of a compound's potential for second-harmonic generation, a key NLO phenomenon.

While specific computational studies detailing the hyperpolarizability of this compound are not readily found in the surveyed literature, the established methodologies allow for a theoretical prediction of its NLO properties. The presence of delocalized π-electrons in the benzene ring, along with the electron-donating amino (-NH2) group and the electron-withdrawing nitrile (-CN) group, suggests that the molecule could possess significant NLO characteristics. The table below illustrates typical NLO data obtained for other organic compounds through DFT calculations, which would be analogous to the results of a study on this compound.

| Compound | Method/Basis Set | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (x 10-24 esu) | First Hyperpolarizability (β) (x 10-30 esu) |

|---|---|---|---|---|

| Urea (Reference) | DFT/B3LYP | 1.671 | - | 0.3728 |

| o-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 3.1243 | - | 155.86 |

| m-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 1.8918 | - | 240.86 |

| p-Cl Benzaldehyde | B3LYP/6-31G'(d,p) | 2.1276 | - | 820.22 |

Table 1: Illustrative NLO properties calculated for reference and related organic molecules. The data shown are representative of the outputs from DFT calculations. mdpi.com Specific calculations for this compound are not available in the cited literature.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This modeling is fundamental in drug discovery and medicinal chemistry for understanding how a compound like this compound might interact with a biological target, such as an enzyme or receptor, at the molecular level. mdpi.com

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, which is often sourced from a repository like the Protein Data Bank (PDB). researchgate.net Software such as AutoDock, GOLD, or MOE is then used to perform the docking simulation. fip.org During the simulation, the ligand is placed into the protein's binding site, and its various possible conformations and orientations are evaluated.

The results of a docking study are typically ranked using a scoring function, which estimates the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net A lower (more negative) binding energy generally indicates a more stable and favorable interaction. researchgate.net Beyond the score, the analysis focuses on the specific interactions between the ligand and the amino acid residues in the protein's active site. embl.de These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netembl.de

Derivatives of this compound have been evaluated in molecular docking studies. For instance, its close analog, 5-Amino-2-(2-hydroxyethoxy)benzonitrile (B13299095), was assessed for its binding affinity through such methods. Similarly, related benzonitrile structures are often investigated as kinase inhibitors, a class of drugs that targets protein kinases. nih.gov Dysregulation of protein kinases is implicated in diseases like cancer, making them common targets for docking studies. nih.gov

A hypothetical docking study of this compound against a protein kinase would reveal its binding mode within the ATP-binding pocket. The analysis would identify key hydrogen bonds, for example, between the amino or hydroxyl groups of the ligand and backbone atoms of hinge region residues in the kinase. The nitrile group could also participate in interactions within the binding pocket. The following table provides an example of the kind of detailed findings that a molecular docking study can produce, in this case for a different ligand targeting a protein kinase, to illustrate the type of data generated.

| Ligand | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Compound 7 (Pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 (2OH4) | -8.91 | Cys919, Asp1046 | Hydrogen Bond |

| Compound 7 (Pyrrolo[2,3-d]pyrimidine derivative) | VEGFR2 (2OH4) | - | Leu840, Val848, Ala866, Val916, Leu1035 | Hydrophobic Interaction |

| Compound 7 (Pyrrolo[2,3-d]pyrimidine derivative) | EGFR (1M17) | -8.48 | Met793 | Hydrogen Bond |

| Compound 7 (Pyrrolo[2,3-d]pyrimidine derivative) | EGFR (1M17) | - | Leu718, Val726, Ala743, Lys745, Leu844 | Hydrophobic Interaction |

Exploration of Biological and Pharmacological Activities of Derivatives

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of 5-Amino-2-hydroxybenzonitrile have been a focal point in the search for new antimicrobial agents. The structural framework allows for modifications that can enhance potency against various bacterial and fungal strains.

Schiff bases, a class of compounds synthesized from this compound, have demonstrated notable antimicrobial properties. nih.gov For instance, ten newly synthesized azo Schiff bases were tested against a panel of five microorganisms. mdpi.comnih.gov Compounds 4, 5a, 5c, 5d, and 5g showed moderate activity against Staphylococcus aureus and Bacillus subtilis. mdpi.comnih.gov Notably, compound 7b was highly active against Bacillus subtilis and moderately active against Staphylococcus aureus. mdpi.comnih.gov However, none of these specific azo Schiff bases displayed activity against the eight tested fungal species. mdpi.comnih.gov Other studies have also highlighted the potential of Schiff bases derived from this scaffold against various bacterial strains. researchgate.net

Benzofuran (B130515) derivatives synthesized from 5-chloro-2-hydroxy-benzonitrile have also been evaluated for their antibacterial and antifungal activities. researchgate.net Additionally, some benzonitrile (B105546) derivatives have been reported to exhibit broad-spectrum antibacterial activity. Thiazole derivatives have also been a subject of interest, with some showing promising antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Target Microorganism | Activity Level | Reference(s) |

| Azo Schiff bases (4, 5a, 5c, 5d, 5g) | Staphylococcus aureus, Bacillus subtilis | Moderate | mdpi.com, nih.gov |

| Azo Schiff base (7b) | Bacillus subtilis | High | mdpi.com, nih.gov |

| Azo Schiff base (7b) | Staphylococcus aureus | Moderate | mdpi.com, nih.gov |

| Schiff bases | Various bacteria and fungi | Promising | nih.gov, semanticscholar.org, researchgate.net |

| Benzofuran derivatives | Bacteria and fungi | Evaluated | researchgate.net |

| Benzonitrile derivatives | Bacteria | Broad-spectrum | |

| Thiazole derivatives | Microbes | Promising | nih.gov |

Antineoplastic and Anticancer Investigations

The structural motif of this compound has been utilized to develop potent anticancer agents. Derivatives have shown cytotoxicity against a variety of cancer cell lines, acting through mechanisms such as tubulin polymerization inhibition and apoptosis induction.

One notable area of research involves 3-arylaminobenzofuran derivatives. The most potent compound in one study, 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan derivative 3g , was more active than the reference compound combretastatin (B1194345) A-4 (CA-4) in five of the seven tested human cancer cell lines. nih.gov The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity. mdpi.com

Thiazolidine-2,4-dione derivatives have also emerged as promising anticancer agents. nih.gov For example, compound 5d (NSC: 768619/1) was active against all 60 human tumor cell lines in the NCI panel, showing particular potency against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov

Other derivatives, including those of 5-amino-2-(2-hydroxyethoxy)benzonitrile (B13299095), have exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Similarly, compounds analogous to 3-amino-5-bromo-2-hydroxybenzonitrile (B13922787) have been suggested to inhibit cancer cell proliferation. smolecule.com Furthermore, 2-amino-1,4-naphthoquinone-benzamides have demonstrated excellent cytotoxic activity against the MDA-MB-231 breast cancer cell line. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

| 3-Arylaminobenzofurans (e.g., 3g) | Various human cancer cell lines | More active than reference compound CA-4 in several lines. | nih.gov |

| Thiazolidine-2,4-diones (e.g., 5d) | NCI-60 cell line panel | Active against all 60 cell lines with notable potency in specific cancers. | nih.gov |

| 5-Amino-2-(2-hydroxyethoxy)benzonitrile derivatives | Various cancer cell lines | Induces apoptosis and inhibits cell proliferation. | |

| 3-Amino-5-bromo-2-hydroxybenzonitrile analogs | Cancer cells | Suggested to inhibit cancer cell proliferation. | smolecule.com |

| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (breast cancer) | Excellent cytotoxic activity. | nih.gov |

| Azatetracyclic derivatives (azides) | Leukemia, non-small cell lung cancer | Showed the most activity among the tested classes. | mdpi.com |

| N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines (e.g., 6h) | SNB-19, OVCAR-8, NCI-H40 | Significant anticancer activity. | acs.org |

| Thiazole derivatives (e.g., 4c) | MCF-7, HepG2 | Potent inhibitory concentrations. | mdpi.com |

Anti-inflammatory Properties

Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. Research has shown that these compounds can inhibit pro-inflammatory markers, suggesting their utility in managing inflammatory conditions.

Specifically, derivatives of 5-amino-2-(2-hydroxyethoxy)benzonitrile have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like 5-lipoxygenase (LO). This inhibition points to their role in mitigating inflammation-related damage. Analogs of 2-amino-5-formylbenzonitrile (B1283386) have also shown potential in inhibiting pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, synthesized quinazolines-4-one derivatives have been investigated for their anti-inflammatory activity. grafiati.com

Anticholinesterase Activity (Acetylcholinesterase and Butyrylcholinesterase Inhibition)

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterase enzymes is a key therapeutic strategy. Novel 3-aminobenzofuran derivatives synthesized from 2-hydroxy benzonitrile have been designed and evaluated as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov

Most of the synthesized 3-aminobenzofuran derivatives exhibited moderate to good inhibitory activity, with IC₅₀ values ranging from 0.64 to 81.06 μM. researchgate.netfrontiersin.orgnih.gov Compound 5f , which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity against both AChE and BuChE. frontiersin.orgnih.govresearchgate.net Kinetic studies revealed that compound 5f acts as a mixed-type inhibitor of AChE. frontiersin.orgresearchgate.net Furthermore, some of these derivatives were found to be more effective than the standard drug donepezil (B133215) in inhibiting Aβ aggregation. frontiersin.org

Table 3: Anticholinesterase Activity of 3-Aminobenzofuran Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Inhibition Type | Reference(s) |

| 3-Aminobenzofuran derivatives (general) | AChE & BuChE | 0.64 - 81.06 | - | researchgate.net, frontiersin.org, nih.gov |

| Compound 5f (with 2-fluorobenzyl moiety) | AChE & BuChE | Most potent in series | Mixed-type (AChE) | frontiersin.org, nih.gov, researchgate.net |

Histamine (B1213489) Receptor Antagonism

Derivatives of this compound have been explored as antagonists for histamine receptors, particularly the H3 receptor, which is a target for treating cognitive and sleep disorders. google.com A series of 5-amino- and 5-(aminomethyl)benzofuran histamine H3 receptor antagonists have been synthesized and shown to have nanomolar and subnanomolar affinities at human and rat H3 receptors. acs.org

One standout compound, {2-[2-(2-(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl}(5-nitropyridin-2-yl)amine (7h) , exhibited a human Kᵢ of 0.05 nM and a rat Kᵢ of 0.11 nM, representing a significant improvement in potency over a previously reported compound. acs.org

Antioxidant Profiles

The antioxidant properties of this compound derivatives have been evaluated through various assays. Compounds that can scavenge free radicals are valuable for combating oxidative stress, which is implicated in numerous diseases.

Derivatives of 2-amino-5-formylbenzonitrile have demonstrated significant antioxidant activity. Additionally, a series of new 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety were synthesized and evaluated for their antioxidant potential. nih.gov Compounds 6a and 6e , which have a hydroxyl group, showed dominant DPPH radical scavenging activity. nih.gov Amphiphilic oximes and amidoximes derived from related phenolic structures have also been designed and shown to possess antioxidant properties. researchgate.net

Table 4: Antioxidant Activity of this compound Derivatives and Analogs

| Compound/Derivative Class | Assay | Key Findings | Reference(s) |

| 2-Amino-5-formylbenzonitrile derivatives | - | Significant antioxidant activity. | |

| 2-Amino-5-methylthiazol derivatives (6a, 6e) | DPPH radical scavenging | Dominant activity due to hydroxyl group. | nih.gov |

| Amphiphilic oximes and amidoximes | DPPH assay | Benzamidoxime derivatives showed the highest activity. | researchgate.net |

Other Emerging Biological Activities

Beyond the well-documented antimicrobial, anticancer, and enzyme inhibition activities, derivatives of this compound are being explored for a range of other potential therapeutic applications.

Antiviral Activity: Certain derivatives have shown promise as antiviral agents. Studies have investigated their efficacy against various viruses, including Herpes Simplex Virus (HSV) and Tobacco Mosaic Virus (TMV). scielo.br For example, N-acetylation of 5'-amino-2',5'-dideoxy-5-iodouridine (a complex nucleoside derivative) was found to increase its ability to inhibit the deoxypyrimidine kinase of HSV type 1. Other research has shown that bisindole alkaloid derivatives, which can be synthesized from hydroxybenzonitrile precursors, display good antiviral activities against TMV, with some compounds showing superior inhibitory effects compared to the commercial antiviral agent ribavirin. scielo.brnih.gov

Antioxidant Activity: The phenolic hydroxyl group present in the this compound scaffold suggests that its derivatives may possess antioxidant properties. researchgate.netnih.gov Antioxidants can neutralize harmful free radicals, and compounds with this ability are valuable for addressing conditions related to oxidative stress. Studies on related phenolic compounds and their derivatives, such as benzamidoximes synthesized from 4-cyanophenol, have demonstrated significant radical scavenging activity. researchgate.net Similarly, essential amino acid α-keto acid analogs have shown antioxidant effects in models of ischemia-reperfusion injury.

Neuroprotective Activity: There is emerging evidence for the neuroprotective potential of these compounds. nih.gov This is often linked to their enzyme-inhibiting or antioxidant properties. For example, derivatives of 2-Amino-5-formylbenzonitrile have been investigated as precursors for acetylcholinesterase inhibitors, which are used in the management of Alzheimer's disease. nih.gov Benzothiazole analogues, which can be synthesized from precursors like this compound, have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's pathology. These findings highlight the potential of this chemical scaffold in developing treatments for neurodegenerative disorders. nih.govfrontiersin.org

Table 5.8: Emerging Biological Activities of Selected Derivatives

| Activity | Derivative Type | Target/Model | Finding | Reference(s) |

|---|---|---|---|---|

| Antiviral | Bisindole alkaloid derivative | Tobacco Mosaic Virus (TMV) | Superior inhibitory effect compared to ribavirin | scielo.brnih.gov |

| Antiviral | N-acetyl-AIdU | Herpes Simplex Virus Type 1 (HSV1) deoxypyrimidine kinase | Enhanced inhibition of thymidine (B127349) phosphorylation | |

| Antioxidant | Benzamidoxime derivative | DPPH radical scavenging assay | High antioxidant activity | researchgate.net |

| Neuroprotective | Benzothiazolylurea derivative | 17β-HSD10 enzyme | Potent inhibition, potential for Alzheimer's treatment |

| Neuroprotective | 3-Aminobenzofuran derivative | Acetylcholinesterase (AChE) | Potent inhibition, Aβ anti-aggregation activity | nih.gov |

Table of Compounds

Polymer and Material Science Applications

This compound and its structural isomers are pivotal monomers in creating functional polymers with tailored optical and biological properties. Through multicomponent polymerizations, these simple precursors are transformed into complex macromolecules with unique structures and functionalities. acs.org

Researchers have successfully utilized derivatives of this compound, such as 2-hydroxybenzonitrile and 2-aminobenzonitrile (B23959), in multicomponent polymerizations to synthesize novel poly(N-sulfonylimine)s. acs.orgacs.org These polymerizations, involving diynes and disulfonyl azides, are catalyzed by copper(I) chloride and proceed with high efficiency and atom economy. acs.orgacs.org The resulting polymers, which contain iminocoumarin or quinoline (B57606) moieties, exhibit intrinsic fluorescence. acs.org

This inherent fluorescence has been harnessed for chemical sensing applications. Specifically, the poly(N-sulfonylimine) derived from these precursors has demonstrated high sensitivity and selectivity in the detection of Ruthenium(III) ions (Ru³⁺). acs.orgacs.orgrsc.org The interaction between the polymer and the metal ion leads to a detectable change in the fluorescence signal, making it a promising material for specialized sensors. acs.orgacs.org The development of such sensors is critical for monitoring heavy metal ions in various environments. nih.govsemanticscholar.org

Table 1: Research Findings on Fluorescent Polymers for Metal Ion Detection

| Polymer Type | Precursors | Target Ion | Key Finding | Reference |

|---|---|---|---|---|

| Iminocoumarin-containing Poly(N-sulfonylimine) | Diynes, Disulfonyl azides, 2-Hydroxybenzonitrile | Ru³⁺ | The polymer exhibits high sensitivity and selectivity for the detection of Ru³⁺ through fluorescence quenching. | acs.orgacs.org |

| Quinoline-containing Poly(N-sulfonylimine) | Diynes, Disulfonyl azides, 2-Aminobenzonitrile | Ru³⁺ | The resulting functional polymer can be effectively utilized for the selective recognition of Ru³⁺. | rsc.org |

The same functional polymers derived from the multicomponent polymerization of precursors like 2-hydroxybenzonitrile and 2-aminobenzonitrile have also been shown to possess antibacterial properties. acs.orgacs.org The development of polymers with inherent antimicrobial activity is a significant area of materials science, aiming to address issues like biofilm formation and the rise of antibiotic-resistant bacteria. rsc.orgnih.govuq.edu.au

The antibacterial action of such polymers is often attributed to their chemical structure, particularly the presence of cationic groups or specific functional moieties that can interact with and disrupt bacterial cell membranes. rsc.orgrsc.org This interaction can lead to the disintegration of the cell wall and leakage of intracellular components, ultimately causing cell death. nih.gov Polymers containing nitrogen heterocycles, similar to those derived from aminobenzonitriles, are known to contribute to this bioactivity. nih.gov The dual functionality of these materials—possessing both fluorescent and antibacterial characteristics—makes them highly valuable for advanced biomedical applications. acs.orgacs.org

Table 2: Research Findings on Polymeric Materials with Antibacterial Characteristics

| Polymer System | Precursors | Observed Property | Significance | Reference |

|---|---|---|---|---|

| Poly(N-sulfonylimine)s | Diynes, Disulfonyl azides, 2-Hydroxybenzonitrile/2-Aminobenzonitrile | Possesses antibacterial properties. | Multifunctional material with potential for biomedical devices requiring both sensing and antimicrobial capabilities. | acs.orgacs.org |

Fluorescent Polymers and Detection Sensors (e.g., Metal Ion Detection)

Precursors for Advanced Heterocyclic Scaffolds

Nitrogen-containing heterocyclic scaffolds are fundamental components in medicinal chemistry and materials science. researchgate.netresearchgate.net this compound and its isomers serve as highly versatile precursors for the synthesis of these complex molecular architectures. acs.org

One-pot multicomponent reactions provide an efficient pathway to construct poly-substituted heterocyclic compounds. For instance, 2-aminobenzonitriles react with ynones in a base-promoted, transition-metal-free process to yield highly substituted 4-aminoquinolines. cardiff.ac.uk Similarly, copper-catalyzed multicomponent reactions involving terminal alkynes, sulfonyl azides, and 2-hydroxybenzonitrile or 2-aminobenzonitrile produce functionalized 4-aminoiminocoumarins and 4-aminoquinolines, respectively. researchgate.net These reactions are atom-economical and allow for the rapid generation of molecular diversity from simple, readily available starting materials. acs.orgresearchgate.net The resulting quinoline and coumarin (B35378) cores are privileged structures found in numerous biologically active compounds.

Table 3: Synthesis of Advanced Heterocyclic Scaffolds

| Precursor | Reactants | Resulting Heterocyclic Scaffold | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzonitriles | Ynones | Polysubstituted 4-Aminoquinolines | Base-promoted annulation | cardiff.ac.uk |

| 2-Aminobenzonitrile | Terminal alkynes, Sulfonyl azide (B81097) | 4-Aminoquinolines | Copper-catalyzed multicomponent reaction | researchgate.net |

| 2-Hydroxybenzonitrile | Terminal alkynes, Sulfonyl azide | 4-Aminoiminocoumarins | Copper-catalyzed multicomponent reaction | researchgate.net |

| 2-Aminobenzonitrile | Diynes, Disulfonyl azides | Polymeric Aminoquinoline Scaffolds | Multicomponent polymerization | rsc.org |

Role in Catalyst Development (e.g., Metal-Free Catalysis)

The development of sustainable chemical synthesis has spurred significant interest in metal-free catalysis. rsc.org While this compound is not typically a catalyst itself, it plays a crucial role as a key substrate in reactions that advance the field of organocatalysis and transition-metal-free synthesis. cardiff.ac.uk

The synthesis of complex N-heterocyclic frameworks often relies on catalytic systems. rsc.org The ability to construct molecules like 4-aminoquinolines from 2-aminobenzonitriles using only a simple base like potassium tert-butoxide (K-OtBu) highlights a significant step in metal-free chemistry. cardiff.ac.uk This approach avoids the cost, toxicity, and purification challenges associated with transition-metal catalysts. cardiff.ac.uk By serving as a reliable and reactive building block in these systems, this compound and its related isomers are instrumental in demonstrating the utility and expanding the scope of new metal-free catalytic methodologies. cardiff.ac.ukrsc.org These advancements are vital for creating complex molecules for pharmaceuticals and materials science in a more environmentally benign manner. rsc.org

Table 4: Application of 2-Aminobenzonitriles in Metal-Free Catalytic Systems

| Substrate | Co-reactant | Promoter/Catalyst | Product | Significance | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitriles | Ynones | K-OtBu (Potassium tert-butoxide) | 4-Aminoquinolines | Transition-metal-free, base-promoted one-pot synthesis with high atom economy. | cardiff.ac.uk |

| Ketene aminals | Tosyl azide | NaHCO₃ (Sodium bicarbonate) | 5-Amino-1,2,3-triazoles | Efficient synthesis of functionalized triazoles under metal-free conditions. | researchgate.net |

Future Research Directions and Translational Perspectives

Novel Synthetic Strategies and Process Optimization

While established methods for synthesizing 5-Amino-2-hydroxybenzonitrile and its derivatives exist, such as the demethylation of its methoxy (B1213986) analogue mdpi.com, future research will focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas of development include:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, such as the Cs₂CO₃-mediated reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones to form benzofuran (B130515) derivatives, offers a streamlined approach that minimizes time and resources. researchgate.netacs.org Similarly, multicomponent polymerizations (MCPs) using 2-hydroxybenzonitrile (B42573) or 2-aminobenzonitrile (B23959) as monomers provide an efficient pathway to complex functional polymers with high atom economy. acs.orgacs.org

Catalyst Innovation: Exploration of novel catalytic systems is crucial for improving reaction yields and conditions. This includes the use of metal-free catalysts, such as iodine or ammonium (B1175870) iodide, for the synthesis of nitrogen heterocycles, which presents a greener alternative to traditional metal-catalyzed reactions. rsc.org The use of heterogeneous catalysts like nanocrystalline ZnO or CuFe₂O₄ nanoparticles in related syntheses, such as for 5-substituted 1H-tetrazoles from nitriles, also points to a promising direction for creating more easily separable and recyclable catalytic systems. thieme-connect.com

Process Optimization for Industrial Scale-Up: For industrial applications, optimizing reaction parameters like temperature, pressure, and reaction time is essential. The adoption of continuous flow reactors and automated systems can significantly enhance production efficiency and yield. Further research into purification techniques like recrystallization and chromatography will be necessary to achieve high-purity compounds suitable for pharmaceutical and material science applications.

A study involving the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles highlighted the importance of reaction conditions, showing that parameters like temperature and the choice of catalyst significantly impact product yield. clockss.org Such optimization studies are critical for the economic viability of large-scale production.

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

The this compound core serves as a "privileged scaffold," a molecular framework that can bind to multiple biological targets. nih.govresearchgate.net Future research will heavily rely on systematic Structure-Activity Relationship (SAR) studies to design derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Future SAR investigations will likely focus on:

Systematic Modification of Functional Groups: The amino, hydroxyl, and nitrile groups on the benzonitrile (B105546) ring are prime targets for chemical modification. cymitquimica.com SAR studies will explore how converting these groups to amides, esters, or other functionalities impacts biological activity. For instance, in a series of benzofuran histamine (B1213489) H₃ receptor antagonists, modifications to the amino group led to a significant improvement in binding potency. acs.org

Exploring Different Linkers and Substituents: Research on benzothiazole-based ureas, which incorporated a structure related to this compound, demonstrated that any deviation from a urea (B33335) linker resulted in a dramatic loss of inhibitory activity against the 17β-HSD10 enzyme, a target for Alzheimer's disease. mdpi.com This highlights the critical role of linker chemistry in maintaining bioactivity. Similarly, SAR studies on oxadiazole antibacterials showed that specific substitutions on the aromatic rings were crucial for activity against S. aureus. nih.gov

Impact of Stereochemistry and Hydrophobicity: In the development of readthrough drug candidates based on negamycin, SAR studies revealed that factors like side-chain length and stereochemistry of amino groups significantly influenced activity. nih.gov Furthermore, esterification of a carboxyl group to increase hydrophobicity, as measured by ClogP values, led to more potent compounds, suggesting that modulating physicochemical properties is a key strategy for enhancing efficacy. nih.gov

A study on influenza virus neuraminidase inhibitors showed that substituting hydroxyl groups could reduce activity, while the presence of a carboxylic acid was important for maintaining it. mdpi.com These findings underscore the nuanced effects of structural modifications and the importance of systematic studies to guide the design of more effective therapeutic agents.

Computational-Experimental Synergy in Drug Design and Material Innovation

The integration of computational modeling with experimental synthesis and testing is a powerful paradigm that can accelerate the discovery and optimization of novel compounds derived from this compound. This synergistic approach allows for the rational design of molecules with desired properties, reducing the cost and time associated with traditional trial-and-error methods. researchgate.net

Key aspects of this synergy include:

Molecular Modeling and Docking: Computational tools can predict how derivatives of this compound will bind to specific biological targets. For example, computational analysis revealed how the malononitrile (B47326) group in certain inhibitors finds an advantageous position within the aromatic cleft of MAO A or MAO B enzymes. core.ac.uk Such insights can guide the synthesis of compounds with improved binding affinity and selectivity.

DFT (Density Functional Theory) Calculations: DFT calculations are used to understand the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comeurjchem.com In the study of 2-aminobenzonitrile, DFT calculations were used to assign vibrational spectra and support experimental findings regarding the molecule's structure in its ground and excited states. sxu.edu.cn This fundamental understanding is crucial for predicting chemical reactivity and designing new materials.

Predictive Modeling for Reactivity and Properties: Computational methods can be developed to predict the reactivity and properties of new derivatives before they are synthesized. A study on aryltetrazines developed a method to predict reactivity based on computational data, which was then validated experimentally. chemrxiv.org This predictive power can significantly speed up the screening process for new drug candidates or functional materials. researchgate.net

By combining experimental techniques like NMR and X-ray crystallography with molecular modeling, researchers can build a comprehensive understanding of structure-property relationships, as demonstrated in studies of various complex organic molecules. researchgate.neteurjchem.com This integrated approach is essential for tackling complex challenges in drug discovery and material science.

Development of Targeted Therapies and Functional Materials

The unique chemical properties of this compound make it a versatile starting point for developing targeted therapies and advanced functional materials. Its ability to serve as a scaffold allows for the creation of a diverse range of molecules with specific applications.

Translational perspectives include:

Targeted Drug Discovery: The scaffold is being explored for its potential in treating a variety of diseases.

Neurodegenerative Diseases: Derivatives have been investigated as inhibitors of the 17β-HSD10 enzyme for potential Alzheimer's disease treatment and as acetylcholinesterase inhibitors. mdpi.com

Oncology: The compound and its derivatives are being explored for anticancer properties. For instance, related oxoindoline compounds are being developed for the treatment of cancer and inflammatory diseases by inhibiting enzymes like PDHK. google.com

Infectious Diseases: Derivatives of related scaffolds have shown potent antibacterial activity, sometimes outperforming standard antibiotics. nih.gov

Functional Polymers and Materials: The nitrile and amino groups enable its use in polymerization reactions.

Multifunctional Polymers: Through multicomponent polymerizations, this compound can be incorporated into polymers with unique functionalities, such as fluorescence, which can be used for chemical sensing (e.g., detecting Ru³⁺ ions) and for antibacterial applications. acs.org

Advanced Coatings and Materials: The compound is utilized in the development of new materials like polymers and coatings, leveraging its unique chemical properties. chemscene.com

The development of these applications relies on the foundational research into synthesis, SAR, and computational modeling. As our understanding of the chemistry of this compound deepens, its translation into impactful technologies and therapies becomes increasingly feasible.

Q & A

Q. What are optimal synthetic routes for this compound, considering precursor availability?

Q. How should this compound be stored to prevent degradation?

- Guidelines : Store in airtight containers under an inert atmosphere (argon/nitrogen) to avoid oxidation. Keep at room temperature in a dark, dry environment, as UV light and moisture may degrade the nitrile or amino groups. Conduct stability tests using accelerated aging studies (e.g., 40°C/75% RH for 1 month) and monitor via HPLC .

Advanced Research Questions

Q. How do competing side reactions occur during functionalization of this compound, and what strategies mitigate them?

- Analysis : The amino and hydroxyl groups are susceptible to undesired reactions (e.g., acylation, oxidation). For example, esterification of -OH may compete with -NH₂ acylation. Use protecting groups (e.g., Boc for -NH₂, TBS for -OH) to selectively modify one site. Monitor reaction progress with in-situ FTIR or LC-MS. Refer to analogous protocols for 4-Amino-3-methylbenzonitrile ( ) for solvent/catalyst selection .

Q. Can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites. Compare with experimental data from halogenated analogs like 5-Amino-2-chlorobenzonitrile ( ). Validate predictions via kinetic studies (e.g., SNAr reactions with thiols or amines) .

Q. How do structural modifications (e.g., halogenation) impact the solubility and bioactivity of this compound derivatives?

Q. What experimental and computational approaches resolve contradictions in reported reaction yields for this compound synthesis?

- Troubleshooting : Replicate conflicting protocols while varying parameters (e.g., catalyst loading, solvent purity). Use DoE (Design of Experiments) to identify critical factors. Cross-reference with thermodynamic data (e.g., reaction enthalpy from ) to assess feasibility. For example, competing hydrolysis of nitrile to amide could explain yield discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。